![molecular formula C15H19NO4 B2601713 (S)-Methyl 1-cbz-piperidine-3-carboxylate CAS No. 88466-73-3](/img/structure/B2601713.png)
(S)-Methyl 1-cbz-piperidine-3-carboxylate
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Description
(S)-Methyl 1-cbz-piperidine-3-carboxylate, also known as (S)-methyl 1-carbobenzyloxy-3-piperidine carboxylate, is an organic compound with the molecular formula C13H17NO4. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. The compound has been studied for its potential use in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
Pharmacological Research and Drug Development
Research into compounds similar to "(S)-Methyl 1-cbz-piperidine-3-carboxylate" often focuses on their potential as therapeutic agents or their role in the development of new drugs. For example, cannabinoid receptor antagonists, such as rimonabant, have been explored for their utility in treating nicotine dependence. These studies highlight the intricate balance between efficacy and side effects in drug development, emphasizing the need for ongoing research into safer and more effective treatments [Foll, Forget, Aubin, & Goldberg, 2008].
Environmental Science and Pollution Treatment
The removal of pharmaceutical contaminants from water sources is another area of application for research on similar compounds. Activated carbon and biochar have been studied for their effectiveness in adsorbing and removing contaminants like Carbamazepine (CBZ) from aqueous solutions. This research is critical for improving water treatment technologies and reducing the environmental impact of pharmaceutical pollutants [Décima, Marzeddu, Barchiesi, Di Marcantonio, Chiavola, & Boni, 2021].
Organic Chemistry and Synthetic Methodologies
The synthesis and evaluation of new chemical entities for pharmacological activity involves understanding and manipulating complex organic compounds. Research into synthetic routes of compounds like vandetanib, which involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, demonstrates the importance of efficient, scalable synthetic methods in drug development. These studies contribute to the field of organic chemistry by providing insights into the design and synthesis of novel therapeutic agents [Mi, 2015].
properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZPWAQRLLZBC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 1-cbz-piperidine-3-carboxylate |
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